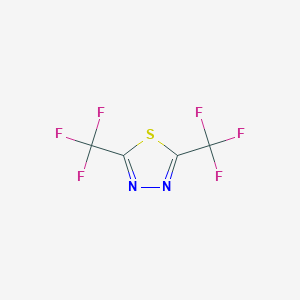
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing trifluoromethyl groups and a thiadiazole moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored due to its stability and bioactivity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzyl bromide
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole stands out due to its thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
76080-57-4 |
|---|---|
Molekularformel |
C4F6N2S |
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
2,5-bis(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4F6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
InChI-Schlüssel |
KYXJSLDOYHUSTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(S1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


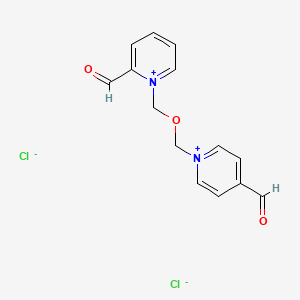
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
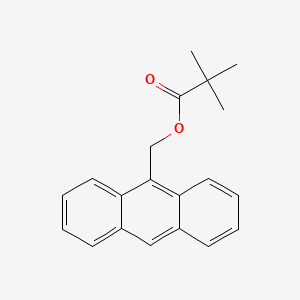

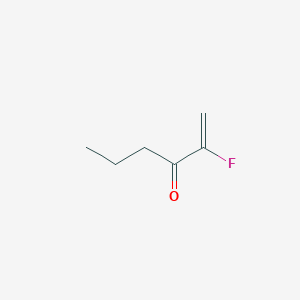
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
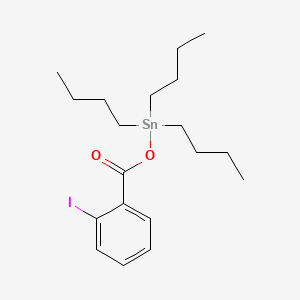

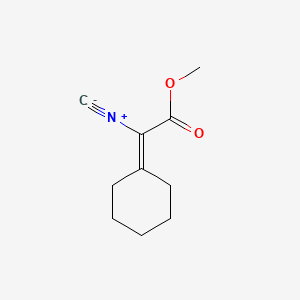
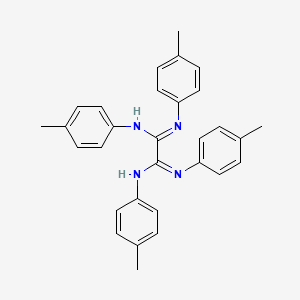


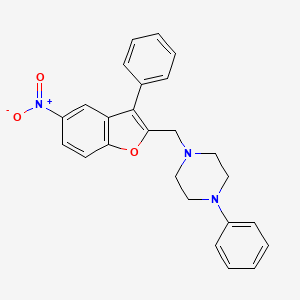
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
